
Reproducibility of CCK-8 Effects on Food Intake:
A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
Asp-Tyr-Met-Gly-Trp-Met-Asp-

Phe-NH2

Cat. No.: B10785999 Get Quote

Cholecystokinin-octapeptide (CCK-8) is a gut-derived hormone recognized as a key

physiological signal for satiation, the process that leads to the termination of a meal. Its effect

on reducing food intake has been a subject of extensive research. This guide provides a

comparative analysis of the reproducibility of CCK-8's effects on food intake across various

preclinical and clinical studies, offering insights for researchers, scientists, and drug

development professionals.

Quantitative Data on CCK-8 and Food Intake
The satiating effect of exogenously administered CCK-8 is highly reproducible across species,

although the magnitude of the effect is influenced by several experimental variables. The

following tables summarize quantitative data from key studies.
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Study &
Species

Dose
Route of
Admin.

Feeding
Protocol

Key Findings
on Food Intake

Ladinig et al.

(2012), Rats

(Sprague-

Dawley)[1][2]

0.6, 1.8, 5.2

nmol/kg

Intraperitoneal

(IP)

Ad libitum fed,

food intake

measured during

the dark phase.

Dose-dependent

reduction of 1-

hour food intake

by 35%, 49%,

and 51%,

respectively.[1]

Kopin et al.

(1999), Mice

(Wild-Type)[3]

1, 10, 30 µg/kg
Intraperitoneal

(IP)

Overnight fasted,

food

consumption

measured over

15 minutes.

Marked, dose-

dependent

decrease in food

intake.[3]

Strohmayer &

Smith (1987),

Mice (Lean &

Obese)

1, 2, 4, 8 µg/kg
Intraperitoneal

(IP)

17.5-hour food

deprivation, 30-

minute access to

solid food.

Threshold for

suppression was

2 µg/kg. Males

showed a linear

dose-response;

females did not.

Stallion &

Grossman

(1989), Rats

11.6 µg/kg/h

Continuous

Intravenous (IV)

Infusion

7-day continuous

infusion.

Significant

decline in food

consumption for

the first 4 days of

infusion.

Stacher et al.

(1996), Rats

(Young & Aged)

8, 40 µg/kg
Intraperitoneal

(IP)

16-hour food

deprivation, then

test meal.

Significant

reduction in meal

size,

independent of

age.
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Study &
Participants

Dose
Route of
Admin.

Feeding
Protocol

Key Findings
on Food Intake

Brennan et al.

(2007), Healthy

Men

0.33, 0.66, 2.0

ng/kg/min

Intravenous (IV)

Infusion

120-minute

infusion, with a

buffet meal

offered after 90

minutes.

Dose-

dependently

reduced desire to

eat and total

energy intake.

Muurahainen et

al. (1988),

Healthy Men

4 ng/kg/min
Intravenous (IV)

Infusion

Subjects

consumed a

500g soup

preload, followed

by a test meal 20

mins later during

infusion.

Food intake was

significantly

reduced by CCK-

8 infusion

compared to

saline.

Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings.

Below are protocols from two key studies.

Protocol 1: Intraperitoneal CCK-8 Administration in Rats
(Ladinig et al., 2012)

Subjects: Adult male Sprague-Dawley rats, ad libitum fed on standard rat chow.

Drug Administration: Cholecystokinin-8 (CCK-8) was dissolved in 0.9% saline. Rats were

intraperitoneally (IP) injected with CCK-8 at doses of 0.6, 1.8, and 5.2 nmol/kg, or a vehicle

(saline) control.

Feeding Paradigm: Injections were administered at the onset of the dark phase, the primary

feeding period for nocturnal animals. Food intake was continuously monitored for 1 hour

post-injection using an automated weighing system that allowed for undisturbed,

physiological eating behavior.
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Key Measurements: The primary endpoint was cumulative food intake at 1 hour. Additionally,

the microstructure of the meal, such as latency to the first meal and intermeal interval, was

analyzed.

Protocol 2: Intravenous CCK-8 Infusion in Humans
(Brennan et al., 2007)

Subjects: Ten healthy male volunteers (age 26 ± 2 years).

Study Design: A double-blind, randomized, placebo-controlled crossover study where each

participant was studied on four separate occasions.

Drug Administration: On each occasion, subjects received a 120-minute intravenous infusion

of either saline (control) or CCK-8 at one of three doses: 0.33, 0.66, or 2.0 ng/kg/min.

Feeding Paradigm: After 90 minutes of the infusion, participants were presented with a

standardized, ad libitum buffet-style meal and allowed to eat until comfortably full. Energy

intake was quantified.

Key Measurements: The primary outcome was total energy intake (in kcal) from the buffet

meal. Subjective ratings of appetite and desire to eat were also collected using visual analog

scales.

Key Factors Influencing CCK-8's Effects
The reproducibility of CCK-8's satiating effect is generally high, but the specific outcomes can

be modulated by several factors:

Dose-Response Relationship: Across numerous studies in both animals and humans, CCK-8

exhibits a clear dose-dependent effect on food intake.

Route and Duration of Administration: Continuous intravenous infusions in humans and rats

have been shown to suppress intake, though tolerance can develop with long-term

administration. Intraperitoneal injections are common in rodent studies and reliably produce

acute reductions in meal size.
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Species and Sex: While the satiating effect is conserved across species, sex differences

have been reported. For instance, one study found that male mice exhibited a linear dose-

response to CCK-8, whereas the response in female mice was non-linear.

Age and Feeding State: The hypophagic effect of CCK-8 is observed in both young and aged

rats following a period of food deprivation. However, under free-feeding conditions, aged rats

appeared more sensitive to the anorectic effects of high-dose CCK-8 than their younger

counterparts.

Molecular Form: The most commonly studied form is CCK-8. However, other forms like CCK-

58 also reduce food intake, though they may do so by modulating different aspects of meal

microstructure, such as the interval between meals versus the size of the meal itself.

Mechanisms and Workflows
CCK-8 Satiety Signaling Pathway
The primary mechanism for CCK-8-induced satiety involves the activation of CCK-1 receptors

(CCK1R) located on vagal afferent nerve terminals that innervate the upper gastrointestinal

tract. This signal is relayed to the nucleus of the solitary tract (NTS) in the brainstem, a key

region for integrating satiety signals.
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Caption: CCK-8 signaling pathway for satiety induction.
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Typical Experimental Workflow for a CCK-8 Food Intake
Study
The workflow for assessing the effect of a compound like CCK-8 on food intake follows a

standardized process to ensure reliable and reproducible results.
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Caption: A generalized workflow for CCK-8 food intake experiments.
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Conclusion
The body of evidence strongly supports the conclusion that the satiating effect of CCK-8 is a

robust and reproducible phenomenon. A meta-analysis of studies confirmed that CCK has a

significant effect on satiation at both physiological and pharmacological concentrations. While

the fundamental effect of reducing food intake is consistent, researchers must consider

variables such as dose, administration route, species, sex, and feeding conditions, as these

factors systematically influence the magnitude and dynamics of the response. The well-

characterized nature of CCK-8's effect makes it a foundational tool in the study of appetite

regulation and a benchmark for the development of novel satiety-enhancing therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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